Ethyl 3-piperidinecarboxylate hydrochloride
Description
Historical Context and Discovery
The development and recognition of this compound emerged from broader research into piperidine-containing compounds and their potential applications in medicinal chemistry. The compound's significance became apparent through systematic investigations into nipecotic acid derivatives, which revealed their utility as pharmaceutical intermediates and bioactive compounds. Research efforts dating back several decades have established the importance of optically pure forms of ethyl nipecotate and its derivatives in the synthesis of various active pharmaceutical ingredients and pharmaceutical intermediates.
Early synthetic approaches to this compound focused on developing efficient methods for preparing both racemic and enantiomerically pure forms of the compound. The recognition that optically pure ethyl nipecotate serves as an important drug intermediate led to extensive research into resolution techniques and asymmetric synthesis methods. These investigations culminated in the development of practical synthetic routes that enable large-scale production of the compound with high enantiomeric purity when required.
The compound's discovery and development trajectory reflects the broader evolution of modern pharmaceutical chemistry, where systematic exploration of heterocyclic scaffolds has led to the identification of key synthetic intermediates. Research groups have consistently emphasized the value of piperidine-containing compounds as building blocks for more complex bioactive molecules, with this compound representing a particularly accessible and versatile example of this compound class.
Table 1: Historical Development Milestones
| Development Phase | Key Achievements | Research Focus |
|---|---|---|
| Early Recognition | Identification as pharmaceutical intermediate | Basic synthetic methods |
| Resolution Studies | Development of enantiomeric separation | Optical purity enhancement |
| Synthetic Optimization | Improved preparation methods | Scale-up considerations |
| Application Expansion | Diverse pharmaceutical applications | Bioactive compound synthesis |
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its dual role as both a synthetic intermediate and a structural scaffold for bioactive compound development. The compound's importance in pharmaceutical research is evidenced by its widespread use in the synthesis of various active pharmaceutical ingredients and investigational compounds, particularly those targeting immune system modulation and neurological applications.
In synthetic organic chemistry, this compound serves as a key building block for constructing more complex molecular architectures. The compound's structural features, including the reactive ester group and the basic nitrogen atom, provide multiple opportunities for chemical elaboration through standard organic transformations. Recent research has demonstrated the compound's utility in advanced synthetic methodologies, including copper-catalyzed coupling reactions and allenic compound synthesis.
The medicinal chemistry significance of this compound is particularly evident in immunopotentiator research, where derivatives of the compound have shown promise as direct immune cell stimulants. The compound (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, synthesized from ethyl nipecotate, represents an investigational immune potentiating agent with potential applications in preventing infectious diseases in livestock. This example illustrates the compound's role as a precursor to bioactive molecules with therapeutic potential.
Table 2: Chemical Properties and Specifications
The compound's versatility extends to its use in developing novel synthetic methodologies and exploring structure-activity relationships in pharmaceutical research. Studies have shown that modifications to the piperidine ring system and the ester functionality can significantly impact biological activity, making this compound an ideal starting point for systematic medicinal chemistry investigations. The availability of both racemic and enantiomerically pure forms of the compound further enhances its utility in pharmaceutical research, where stereochemistry often plays a crucial role in biological activity.
Recent advances in synthetic chemistry have expanded the applications of this compound beyond traditional pharmaceutical chemistry. The compound has found use in the development of novel allenic derivatives through copper-catalyzed coupling reactions with diaryldiazomethanes, demonstrating its continued relevance in cutting-edge synthetic methodology. These applications highlight the compound's enduring importance as both a synthetic tool and a foundation for discovering new chemical reactivity patterns.
Table 3: Synthetic Applications and Derivatives
Properties
IUPAC Name |
ethyl piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEGLOKZSLNARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512500 | |
| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4842-86-8 | |
| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-piperidinecarboxylate hydrochloride can be synthesized through the esterification of 3-piperidinecarboxylic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-piperidinecarboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the development of drugs targeting neurological disorders, including:
- Antidepressants : Research indicates that this compound can be modified to enhance the efficacy of antidepressant medications, potentially improving treatment outcomes for patients with depression .
- Anti-Parkinsonian Agents : The compound has been explored for its role in developing treatments for Parkinson's disease, where modulation of dopaminergic pathways is crucial .
Case Study: Synthesis of Anti-Parkinsonian Agents
A study demonstrated the synthesis of novel compounds derived from this compound that exhibited significant activity in animal models of Parkinson's disease. The derivatives showed improved binding affinity to dopamine receptors compared to existing treatments, suggesting a potential for reduced side effects and enhanced therapeutic effects.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its reactivity allows it to participate in various synthetic transformations, making it valuable in both academic and industrial laboratories.
Table 1: Synthetic Transformations Involving this compound
| Transformation Type | Reaction Conditions | Product Type |
|---|---|---|
| Esterification | Reflux in ethanol | Esters |
| Amine Synthesis | Nucleophilic substitution | Amines |
| Cyclization | Heat, acid catalyst | Cyclic compounds |
Biochemical Research
The compound is extensively used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its properties facilitate research into how drugs affect biological systems, leading to advancements in drug design.
Case Study: Enzyme Interaction Studies
Research involving this compound has provided insights into its interaction with specific enzymes involved in neurotransmitter metabolism. This has implications for understanding drug metabolism and optimizing pharmacokinetics.
Material Science
In material science, this compound is being explored for its potential use in developing new polymers and coatings. Its chemical stability and reactivity can enhance the performance of materials in various applications.
Table 2: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Coatings | Development of protective coatings with enhanced durability |
| Polymers | Synthesis of polymers with unique properties for industrial use |
Mechanism of Action
The mechanism of action of ethyl 3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity .
Comparison with Similar Compounds
Ethyl 5-Hydroxypiperidine-3-carboxylate Hydrochloride
- Structure : Features a hydroxyl (-OH) group at the 5-position of the piperidine ring.
- Molecular Formula: C₉H₁₈ClNO₃ (MW: 223.70 g/mol) .
- Key Differences: The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to the parent compound .
- Synthesis : Prepared via hydroxylation of ethyl 3-piperidinecarboxylate derivatives under controlled conditions .
Ethyl 4-Piperidone-3-carboxylate Hydrochloride
3-(3,4-Dichlorobenzyl)-piperidine-3-carboxylic Acid Ethyl Ester HCl
Ethyl 3-(4-Methoxybenzyl)piperidine-3-carboxylate Hydrochloride
- Structure : Features a 4-methoxybenzyl substituent at the 3-position (CAS 176524-06-4).
- Molecular Formula: C₁₆H₂₄ClNO₃ (MW: 313.82 g/mol) .
- Key Differences :
- Applications : Used in the synthesis of serotonin receptor modulators .
Comparative Analysis Table
Structural and Functional Implications
- Hydrophilicity vs. Lipophilicity : Hydroxyl and ketone groups increase polarity, while aromatic substitutions (e.g., dichlorobenzyl) enhance lipophilicity .
- Reactivity : Ketone-containing derivatives exhibit electrophilic reactivity, whereas halogenated analogs show greater stability .
- Biological Activity : Substitutions at the 3-position (e.g., benzyl groups) tailor compounds for specific targets, such as neurotransmitter receptors .
Biological Activity
Ethyl 3-piperidinecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound, with the molecular formula and a molecular weight of 233.74 g/mol, is synthesized through the reaction of ethyl piperidine-3-carboxylate with allyl bromide under basic conditions, typically using solvents like dichloromethane or tetrahydrofuran. This reaction is followed by treatment with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The piperidine ring structure allows for modulations in receptor interactions, influencing several biochemical pathways. Notably, piperidine derivatives are known to exhibit a range of activities including antimicrobial, anticancer, and neuropharmacological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
This compound has shown promise in cancer therapy. In vitro studies revealed that it induces apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's structure appears to enhance its cytotoxicity compared to traditional chemotherapeutics like bleomycin, suggesting its potential as a lead compound for further development in cancer treatment .
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological properties. It interacts with nicotinic acetylcholine receptors (nAChRs), which are critical in modulating neurotransmission and are implicated in various neurological disorders. Preliminary findings suggest that this compound may enhance cognitive functions and exhibit neuroprotective effects .
Case Studies
- Antibacterial Activity : A recent study evaluated the antibacterial effects of Ethyl 3-piperidinecarboxylate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent.
- Cytotoxicity in Cancer Cells : In a comparative study, this compound was tested against several cancer cell lines, showing an IC50 value of 15 µM in MCF-7 breast cancer cells, which was significantly lower than that of standard chemotherapeutics used in clinical settings .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other piperidine derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Effects |
|---|---|---|---|
| Ethyl 3-piperidinecarboxylate HCl | Significant (MIC: 32 µg/mL) | IC50: 15 µM (MCF-7) | Moderate |
| Ethyl piperidine-3-carboxylate | Moderate | Low | Low |
| N-Allylpiperidine | Low | Moderate | High |
Q & A
Q. What synthetic methodologies are validated for Ethyl 3-piperidinecarboxylate hydrochloride, and how do reaction conditions influence yield?
Answer:
- Key Route : this compound can be synthesized via esterification or substitution reactions. For example, ethyl 3-piperidinecarboxylate (free base) reacts with acyl chlorides (e.g., cinnamyl chloride) in dry dichloromethane (DCM) under nitrogen, followed by acid treatment to form the hydrochloride salt .
- Critical Parameters :
- Temperature : Ambient (25°C) for reaction completion .
- Purification : Flash column chromatography using petroleum ether/ethyl acetate mixtures to isolate intermediates .
- Acidification : Post-reaction treatment with HCl to precipitate the hydrochloride salt (common for amine derivatives) .
Q. What validated analytical techniques ensure purity assessment of this compound?
Answer:
- Titration : Non-aqueous titration with alcoholic sodium hydroxide to determine chloride content, achieving purity standards of 98.0–102.0% (dried basis) .
- Spectroscopy : Infrared (IR) absorption for functional group verification (e.g., ester C=O stretch at ~1730 cm⁻¹) .
- Chromatography : HPLC or TLC to detect impurities; retention time comparison against reference standards .
Q. What safety protocols are critical for handling this compound?
Answer:
- PPE : Nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : In airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound across synthetic batches?
Answer:
- Step 1 : Verify solvent deuterization (e.g., DMSO-d₆ vs. CDCl₃) and pH effects on proton shifts .
- Step 2 : Compare with literature data for analogous piperidine derivatives (e.g., Ethyl (R)-(-)-3-piperidinecarboxylate L-tartrate, [α]D = +10.3° in H₂O) .
- Step 3 : Use 2D NMR (COSY, HSQC) to assign stereochemistry and confirm salt formation (HCl protonation site) .
Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving this compound derivatives?
Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., D-tartrate counterions) to crystallize enantiomers, achieving >98% enantiomeric excess (e.e.) .
- Chromatography : Chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- Kinetic Control : Adjust reaction temperature (-20°C to 0°C) to favor kinetic over thermodynamic product formation .
Q. How should conflicting bioactivity data for this compound be addressed in pharmacological studies?
Answer:
- Model Validation : Cross-test in multiple assays (e.g., enzyme inhibition vs. cell-based models) to identify assay-specific artifacts .
- Metabolite Interference : Analyze stability in biological matrices (e.g., plasma) to rule out hydrolysis to 3-piperidinecarboxylic acid .
- Dose-Response Curves : Use Hill slope analysis to confirm target engagement vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
